molecular formula C20H16N4O B2582400 N-甲基-4-(6-苯基咪唑并[1,2-a]吡嗪-3-基)苯甲酰胺 CAS No. 2288709-96-4

N-甲基-4-(6-苯基咪唑并[1,2-a]吡嗪-3-基)苯甲酰胺

货号 B2582400
CAS 编号: 2288709-96-4
分子量: 328.375
InChI 键: LCRTUEXVVKVKBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is a chemical compound with the CAS Number: 2288709-96-4 and Linear Formula: C20H16N4O . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 328.37 . The IUPAC name is N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide . The InChI Code is 1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) .


Physical And Chemical Properties Analysis

This compound is a solid substance that is white to beige in color . It has good aqueous solubility (24 μM) and blood-brain barrier (BBB) permeability in mice .

科学研究应用

抗菌和抗结核活性

  1. 抗结核和抗菌筛选: Nayak 等人(2016 年)的一项研究专注于合成和表征 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物。这些化合物对结核分枝杆菌表现出显着的抗结核活性,其中一种衍生物作为药物开发的先导分子显示出有希望的活性 (Nayak 等人,2016 年).
  2. 抗菌剂的合成和表征: Sethi 等人(2016 年)合成了 N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物,并评估了它们对各种细菌和真菌菌株的抗菌活性。一些衍生物表现出显着的抗菌潜力 (Sethi 等人,2016 年).

光谱性质和合成

  1. 结构和光谱研究: Nakai 等人(2003 年)的一项研究调查了 2-甲基和 2-苯基咪唑并[1,2-a]吡嗪-3(7H)-酮衍生物的基本物理性质。这项研究提供了对这些化合物的结构和光谱特征的见解,有助于更好地了解它们的性质 (Nakai 等人,2003 年).

抗病毒活性

  1. 抗流感病毒活性: Hebishy 等人(2020 年)描述了苯甲酰胺基 5-氨基吡唑及其衍生物的合成路线,显示出显着的抗禽流感病毒活性。这项研究突出了这些化合物在抗病毒应用中的潜力 (Hebishy 等人,2020 年).

抗真菌和抗癌应用

  1. 抗菌、抗真菌和抗癌评估: Senthilkumar 等人(2021 年)通过涉及 4-氨基-N-(苯并[d]噻唑-2-基)苯甲酰胺和吡嗪-2-羧酸的反应合成了一种化合物。对该化合物进行了抗菌、抗真菌和抗癌活性的评估,表明其在多种治疗应用中的潜力 (Senthilkumar 等人,2021 年).

新型合成方法

  1. 微波介导的杂环合成: Darweesh 等人(2016 年)提出了一种高效的微波介导合成方法,用于创建苯并噻唑和苯并咪唑基杂环。这种创新方法可以简化这些化合物的生产 (Darweesh 等人,2016 年).

作用机制

Target of Action

AZ32, also known as N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide, primarily targets the ataxia telangiectasia mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response pathway and plays a significant role in maintaining genomic stability .

Mode of Action

AZ32 interacts with its primary target, the ATM kinase, by inhibiting its activity . This inhibition blocks the radiation-induced DNA damage response, thereby disrupting the normal functioning of the ATM kinase .

Biochemical Pathways

The inhibition of the ATM kinase by AZ32 affects the DNA damage response pathway . This disruption can lead to radiosensitization, particularly in glioma cells, as the cells become more susceptible to the damaging effects of radiation .

Pharmacokinetics

AZ32 exhibits good aqueous solubility and blood-brain barrier (BBB) permeability in mice . This allows the compound to be orally active and reach its target sites effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability, making it a potent inhibitor of the ATM kinase .

Result of Action

The molecular and cellular effects of AZ32’s action primarily involve the radiosensitization of glioma cells . By inhibiting the ATM kinase and disrupting the DNA damage response, AZ32 enhances the cytotoxic effects of radiation on these cells . This can lead to improved treatment outcomes in conditions like glioblastoma multiforme .

Action Environment

The action, efficacy, and stability of AZ32 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with ionizing radiation . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at temperatures of 2-8°C .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

属性

IUPAC Name

N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRTUEXVVKVKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does AZ32 interact with its target and what are the downstream effects?

A: AZ32 functions by inhibiting ATM kinase, a crucial component of the DNA damage response (DDR) pathway. [] ATM typically initiates repair mechanisms upon detecting DNA double-strand breaks (DSBs). By inhibiting ATM, AZ32 disrupts the DDR, leaving tumor cells vulnerable to radiation-induced damage and ultimately leading to increased cell death. [, ] This mechanism is particularly potent in tumor cells with mutations in p53 or other checkpoint control mechanisms, pushing them towards mitotic catastrophe. []

Q2: What is known about the efficacy of AZ32 in preclinical models?

A: AZ32 demonstrates promising preclinical efficacy. In mouse models of intracranial gliomas, oral administration of AZ32 alongside radiotherapy significantly improved survival compared to radiation alone. [, ] This positive outcome was observed in both syngeneic and human orthotopic glioma models. [] Importantly, AZ32's ability to penetrate the blood-brain barrier makes it particularly effective against intracranial tumors. [, ]

Q3: Does AZ32 show activity against multidrug resistance in cancer cells?

A: Research suggests that AZ32 can reverse multidrug resistance (MDR) mediated by the ABCG2 transporter in colorectal cancer. [] In cells overexpressing ABCG2, AZ32 increased the intracellular accumulation of the chemotherapeutic drugs mitoxantrone and doxorubicin. [] This effect was not due to changes in ABCG2 expression, suggesting a direct interaction between AZ32 and the transporter, potentially within its transmembrane domain. []

Q4: What are the implications of AZ32's blood-brain barrier penetration for its therapeutic potential?

A: The ability of AZ32 to effectively cross the blood-brain barrier is significant because it enables the drug to reach therapeutic concentrations within the central nervous system. [, ] This is particularly important for treating brain tumors like glioblastoma multiforme (GBM), which are often resistant to conventional therapies due to limited drug penetration. [, ] AZ32’s ability to access the brain, combined with its radiosensitizing properties, makes it a promising candidate for GBM treatment. [, ]

Q5: What are the potential benefits of AZ32's selective action on tumor cells?

A: Preclinical studies suggest that AZ32 might preferentially sensitize tumor cells to radiation while sparing healthy brain tissue. [, ] This selectivity stems from the observation that ATM deficiency might protect neurons from radiation-induced apoptosis. [] While further research is needed to confirm this protective effect, it highlights the potential of AZ32 to improve the therapeutic ratio in GBM treatment.

  1. Durant et al. (2016) Abstract 3041: Blood-brain barrier penetrating ATM inhibitor (AZ32) radiosensitises intracranial gliomas in mice.
  2. Durant et al. (2018) Orally Bioavailable and Blood–Brain Barrier-Penetrating ATM Inhibitor (AZ32) Radiosensitizes Intracranial Gliomas in Mice.
  3. Li et al. (2021) AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。